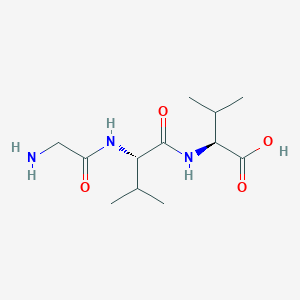
Glycyl-L-valyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-valyl-L-valine is a tripeptide composed of glycine and two valine residues. It is a small peptide with the molecular formula C12H23N3O4 and a molecular weight of 273.33 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycyl-L-valyl-L-valine can be synthesized through chemical synthesis or biological engineering methods. The chemical synthesis typically involves the stepwise coupling of protected amino acids using peptide coupling reagents such as carbodiimides or uronium salts . The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
In industrial settings, the production of this compound may involve fermentation processes where microorganisms are engineered to produce the desired peptide. The fermentation broth is then subjected to purification steps, including filtration, chromatography, and crystallization, to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-valyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce new alkyl or acyl groups into the peptide structure .
Aplicaciones Científicas De Investigación
Glycyl-L-valyl-L-valine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and structure-activity relationships.
Biology: The compound is studied for its role in protein-protein interactions and enzyme-substrate specificity.
Mecanismo De Acción
The mechanism of action of Glycyl-L-valyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity and influencing biochemical pathways. In drug delivery systems, it can enhance the stability and bioavailability of therapeutic agents by forming stable complexes .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-valine: A dipeptide composed of glycine and valine.
L-valyl-L-valine: A dipeptide composed of two valine residues.
Glycyl-L-leucine: A dipeptide composed of glycine and leucine
Uniqueness
Glycyl-L-valyl-L-valine is unique due to its tripeptide structure, which provides distinct physicochemical properties and biological activities compared to dipeptides. Its combination of glycine and two valine residues allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
79672-11-0 |
|---|---|
Fórmula molecular |
C12H23N3O4 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H23N3O4/c1-6(2)9(14-8(16)5-13)11(17)15-10(7(3)4)12(18)19/h6-7,9-10H,5,13H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1 |
Clave InChI |
KSOBNUBCYHGUKH-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline](/img/structure/B14448159.png)
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
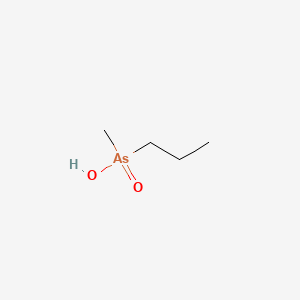
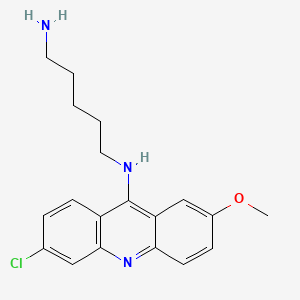
![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)
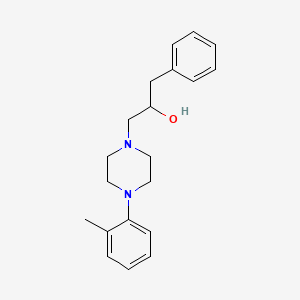

![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)

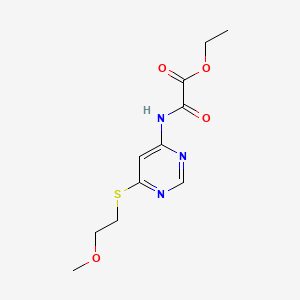
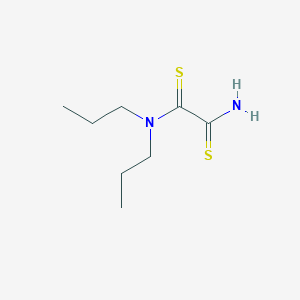
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
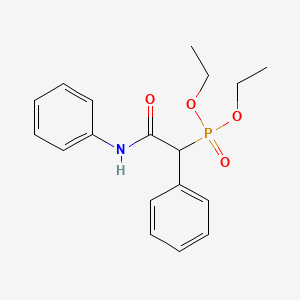
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
